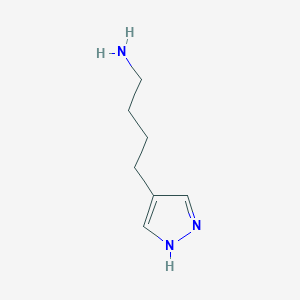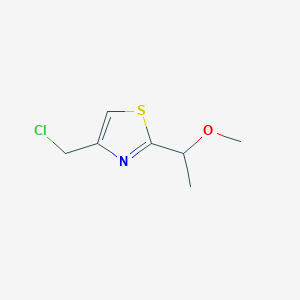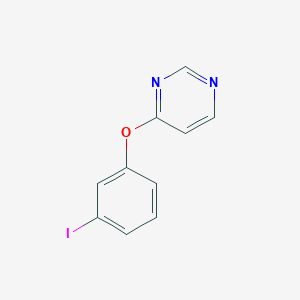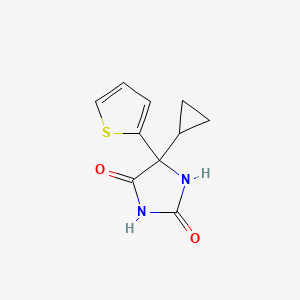
4-(1H-pyrazol-4-yl)butan-1-amine
Descripción general
Descripción
“4-(1H-pyrazol-4-yl)butan-2-amine” is a chemical compound with the CAS Number: 1516443-04-1 . It has a molecular weight of 139.2 and is typically stored at a temperature of 4 degrees Celsius . The compound is in the form of an oil .
Molecular Structure Analysis
The molecular structure of “4-(1H-pyrazol-4-yl)butan-2-amine” can be represented by the InChI code: 1S/C7H13N3/c1-6(8)2-3-7-4-9-10-5-7/h4-6H,2-3,8H2,1H3,(H,9,10) . This indicates that the compound has a pyrazole ring attached to a butAplicaciones Científicas De Investigación
Antileishmanial and Antimalarial Activities
4-(1H-pyrazol-4-yl)butan-1-amine: derivatives have shown promising results in the treatment of tropical diseases such as leishmaniasis and malaria. These compounds exhibit potent antileishmanial and antimalarial activities, which are crucial in the fight against these widespread diseases . The efficacy of these derivatives can be attributed to their ability to inhibit the growth of the causative agents, providing a potential pathway for developing new therapeutic agents.
Inhibitors for Kinases and Other Enzymes
The pyrazole moiety is a key structural component in the design of kinase inhibitors. Compounds containing the 4-(1H-pyrazol-4-yl)butan-1-amine structure have been utilized as reagents for preparing inhibitors against a variety of enzymes, including VEGF, Aurora, RHO (ROCK), Janus Kinase 2, and others . These inhibitors have significant implications in the treatment of cancers and other diseases where kinase activity is dysregulated.
Antiparasitic, Antibacterial, and Antiviral Properties
Research has indicated that pyrazole derivatives, including those with the 4-(1H-pyrazol-4-yl)butan-1-amine scaffold, possess antiparasitic, antibacterial, and anti-viral HIV activities . This broad spectrum of antimicrobial activity makes them valuable candidates for further drug development and synthesis of new pharmacophores.
Synthesis of Bioactive Molecules
The versatility of 4-(1H-pyrazol-4-yl)butan-1-amine allows for its use in the synthesis of a wide range of bioactive molecules. These include various azomethine and N-heterocyclic compounds, which have shown potential in antimicrobial studies . The ability to generate diverse structures from this compound enhances its utility in medicinal chemistry.
Material Science Applications
Pyrazole derivatives are not only limited to pharmaceutical applications but also extend to material science. The unique properties of these compounds can be harnessed in the development of new materials with specific characteristics, potentially useful in various industrial applications .
Photophysical Properties
The structural flexibility of 4-(1H-pyrazol-4-yl)butan-1-amine derivatives allows for the exploration of their photophysical properties. These compounds can be used to develop materials with specific light-absorption or emission characteristics, which can be applied in the field of optoelectronics and photovoltaics .
Chemical Synthesis Intermediates
As a building block in chemical synthesis, 4-(1H-pyrazol-4-yl)butan-1-amine is instrumental in the preparation of various heterocyclic compounds. Its reactivity and functional group compatibility make it a valuable intermediate for constructing complex molecular architectures .
Antimicrobial Potential of Imidazole Derivatives
The compound’s utility extends to the synthesis of imidazole-containing compounds, which have demonstrated good antimicrobial potential. This highlights the compound’s role in the discovery of new antimicrobial agents .
Propiedades
IUPAC Name |
4-(1H-pyrazol-4-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c8-4-2-1-3-7-5-9-10-6-7/h5-6H,1-4,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWBFGDJZLMFTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-4-yl)butan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid](/img/structure/B1526815.png)
![2-[3-(Pyridin-4-ylmethoxy)phenyl]acetic acid](/img/structure/B1526816.png)

![2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1526819.png)
![2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine](/img/structure/B1526822.png)



![2-[3-(Pyridin-3-ylmethoxy)phenyl]acetic acid](/img/structure/B1526826.png)
![4-{[4-(Cyclopropylmethyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1526827.png)


![3-Chloro-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1526837.png)